Alsterpaullone

Description

structure in first source

Properties

IUPAC Name |

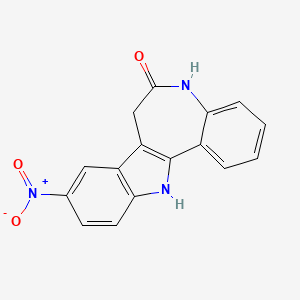

9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUKILHGKRVDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407444 | |

| Record name | alsterpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237430-03-4 | |

| Record name | Alsterpaullone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237430-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alsterpaullone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0237430034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alsterpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alsterpaullone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alsterpaullone: A Deep Dive into its Mechanism of Action as a Kinase Inhibitor

For Immediate Release

[City, State] – December 19, 2025 – Alsterpaullone, a member of the paullone (B27933) class of small molecules, has emerged as a potent inhibitor of key cellular kinases, demonstrating significant potential in cancer research and the study of neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the experimental validation of its activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this powerful research tool.

This compound is a potent, cell-permeable, ATP-competitive inhibitor of several protein kinases.[1] Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3), enzymes that play crucial roles in cell cycle progression, apoptosis, and cellular signaling.[2][3] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a subject of intense study for its anti-proliferative effects.[4][5]

Core Mechanism of Action: Dual Inhibition of CDKs and GSK-3

This compound's primary mechanism of action lies in its ability to compete with ATP for the binding site on both CDKs and GSK-3.[2][6] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the normal function of these kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[4] The aberrant activity of CDKs is a common feature of many cancers.[4] this compound has been shown to be a potent inhibitor of several CDK complexes, most notably CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[7][8] This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently trigger apoptosis.[5][9]

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell adhesion, and gene transcription. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, as well as in cancer.[2][10] this compound is a highly potent inhibitor of both GSK-3α and GSK-3β isoforms.[2][7]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against its primary kinase targets has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.

| Kinase Target | IC50 (nM) | References |

| CDK1/cyclin B | 35 | [7][11] |

| CDK2/cyclin A | 15 - 20 | [7][8] |

| CDK2/cyclin E | 200 | [7] |

| CDK5/p35 | 40 | [1][7] |

| GSK-3α | 4 | [7] |

| GSK-3β | 4 - 110 | [1][7] |

| Lck | 470 |

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on CDKs and GSK-3 has significant downstream effects on several critical signaling pathways.

Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[12][13] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation.[13] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[6][12] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, which are involved in cell proliferation and differentiation.[12][14]

Apoptosis Induction via the Mitochondrial Pathway

This compound has been shown to induce apoptosis in various cancer cell lines.[4][15] This process is initiated by the perturbation of the mitochondrial membrane potential.[4][16] The disruption of the mitochondrial membrane leads to the activation of caspase-9, which in turn activates downstream effector caspases, such as caspase-3 and caspase-8, ultimately leading to programmed cell death.[4] Studies have shown that this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[17]

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Recent studies have indicated that this compound can also induce apoptosis through the activation of the p38 MAPK signaling pathway in certain cancer cell lines, such as HepG2 hepatoblastoma cells.[15][17] The activation of p38 MAPK was shown to be critical for the this compound-induced activation of caspases-3 and -9.[15][17]

Experimental Protocols

The following provides a generalized methodology for a key experiment used to characterize the inhibitory activity of this compound.

In Vitro Kinase Assay (General Protocol)

This protocol is designed to measure the inhibitory effect of this compound on the activity of a target kinase (e.g., CDK1/cyclin B or GSK-3β).

Materials:

-

Active recombinant human kinase (e.g., CDK1/cyclin B or GSK-3β)

-

Specific kinase substrate peptide

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

ATP ([γ-32P]ATP for radiometric detection or unlabeled ATP for other methods)

-

96-well plates

-

Detection reagent (dependent on the assay format, e.g., phosphocellulose paper for radiometric assay, or antibody-based detection for ELISA)

-

Plate reader or scintillation counter

Procedure:

-

Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO to create a range of concentrations for testing.

-

Assay Plate Setup: Add the this compound dilutions to the wells of a 96-well plate. Include controls for no inhibitor (DMSO only) and no enzyme (blank).

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific substrate peptide, and ATP.

-

Initiate Kinase Reaction: Add the active kinase enzyme to all wells except the blank to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction using an appropriate stop solution.

-

Detection: Measure the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For other assay formats, follow the specific detection protocol.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Conclusion

This compound is a powerful and specific inhibitor of CDKs and GSK-3, making it an invaluable tool for dissecting the complex signaling networks that govern cell cycle control, apoptosis, and development. Its ability to modulate the Wnt/β-catenin and p38 MAPK pathways, coupled with its pro-apoptotic effects, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research into the in vivo efficacy and safety of this compound and its derivatives is warranted to fully explore its clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]

- 9. researchgate.net [researchgate.net]

- 10. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Alsterpaullone: A Potent Cyclin-Dependent Kinase Inhibitor for Research and Drug Development

An In-depth Technical Guide

Abstract

Alsterpaullone, a member of the paullone (B27933) family of small molecules, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), playing a critical role in the regulation of the cell cycle. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, and its effects on cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its molecular interactions and experimental workflows. This compound's ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its activity against other kinases such as GSK-3β, underscores its potential as a valuable tool in oncology and neurodegenerative disease research.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, cell-permeable, and ATP-competitive inhibitor of several CDKs.[2][3] It belongs to the paullone class of compounds and has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4]

Beyond its role as a CDK inhibitor, this compound is also a potent inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway.[5][6] This dual specificity makes this compound a valuable chemical probe for dissecting the intricate signaling networks that govern cell fate and for exploring its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[6]

This guide aims to provide a detailed technical resource for researchers working with this compound. It consolidates quantitative data on its inhibitory activity, presents step-by-step experimental protocols for its in vitro and cell-based characterization, and offers visual representations of its mechanism of action and relevant signaling pathways.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against a range of cyclin-dependent kinases and other kinases. The following tables summarize its half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against various targets.

| Kinase Target | IC50 (nM) | Reference(s) |

| CDK1/cyclin B | 35 | [2][3] |

| CDK2/cyclin A | 15 - 20 | [3] |

| CDK2/cyclin E | 200 | |

| CDK5/p25 | 40 | [3] |

| CDK5/p35 | 40 | |

| GSK-3α | 4 | |

| GSK-3β | 4 - 110 | [2][3] |

| Lck | 470 | [2] |

Table 1: Inhibitory Potency of this compound against Primary Kinase Targets.

| Kinase | % Activity Remaining (at 1.00µM) |

| GSK3 beta | 3 |

| CDK2-Cyclin A | 10 |

| PHK | 11 |

| CHK2 | 13 |

| YES1 | 22 |

| SYK | 31 |

| PAK4 | 33 |

| TBK1 | 35 |

| BRSK2 | 37 |

| IRR | 37 |

| PAK5 | 40 |

| FGF-R1 | 46 |

| PKC zeta | 50 |

| Lck | 52 |

| MST2 | 53 |

| CAMK1 | 54 |

| MELK | 54 |

| PRK2 | 61 |

| Src | 61 |

| MARK3 | 63 |

| PAK6 | 64 |

| CHK1 | 64 |

| IKK epsilon | 66 |

| RSK1 | 67 |

| CAMKK beta | 68 |

| MAPKAP-K3 | 70 |

| PDK1 | 71 |

| AMPK | 73 |

| RSK2 | 73 |

| MNK1 | 74 |

| Aurora C | 76 |

| PRAK | 76 |

| HIPK2 | 77 |

| JNK3 | 78 |

| Aurora B | 78 |

| MST4 | 78 |

| PIM3 | 78 |

| PKA | 79 |

| ERK2 | 79 |

| SRPK1 | 79 |

| JNK2 | 81 |

| PIM1 | 81 |

| PLK1 | 81 |

| JNK1 | 82 |

| MSK1 | 82 |

| DYRK1A | 83 |

| CSK | 83 |

| SGK1 | 85 |

| p38 delta MAPK | 86 |

| MKK1 | 86 |

| p38 beta MAPK | 86 |

| NEK6 | 86 |

| p38 gamma MAPK | 87 |

| DYRK2 | 87 |

| ROCK 2 | 87 |

| ERK8 | 87 |

| EF2K | 87 |

| CK2 | 88 |

| PKB beta | 88 |

| PKB alpha | 88 |

| MNK2 | 90 |

| EPH-A2 | 90 |

| IKK beta | 90 |

| PIM2 | 91 |

| SmMLCK | 91 |

| PKD1 | 91 |

| NEK7 | 92 |

| NEK2a | 92 |

| S6K1 | 93 |

| DYRK3 | 93 |

| MAPKAP-K2 | 95 |

| ERK1 | 95 |

| HIPK3 | 95 |

| CK1 delta | 98 |

| p38 alpha MAPK | 109 |

Table 2: Kinase Selectivity Profile of this compound. Data shows the percentage of kinase activity remaining in the presence of 1.00µM this compound.[7] A lower percentage indicates greater inhibition.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases and preventing the transfer of phosphate (B84403) from ATP to their substrates.[4][5] This mechanism underlies its potent inhibition of CDKs and GSK-3β.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Regulation

By inhibiting key CDKs such as CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle.[2] This inhibition leads to an arrest in the G2/M phase, preventing cells from entering mitosis.[4] Prolonged cell cycle arrest can subsequently trigger apoptosis, or programmed cell death, making this compound a compound of interest for cancer therapy.[4]

Modulation of the Wnt/β-catenin Signaling Pathway

This compound is a potent inhibitor of GSK-3β, a central negative regulator of the canonical Wnt/β-catenin signaling pathway.[5] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation, nuclear translocation, and the subsequent activation of Wnt target genes.[5][8][9] This activity is of significant interest for research in developmental biology and regenerative medicine.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase in a high-throughput format.

Materials:

-

Active recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

-

Kinase-specific substrate peptide

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%. Prepare a vehicle control with DMSO only.

-

Reaction Setup: a. In a 384-well plate, add 1 µl of the serially diluted this compound or vehicle control. b. Prepare a master mix containing the kinase assay buffer, kinase enzyme, and substrate. c. Add 2 µl of the enzyme/substrate master mix to each well.

-

Initiation of Reaction: a. Prepare an ATP solution in kinase assay buffer. b. Add 2 µl of the ATP solution to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection (using ADP-Glo™): a. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µl of Kinase Detection Reagent to each well. d. Incubate the plate at room temperature for 30 minutes to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: a. Subtract the background signal (from a "no enzyme" control). b. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][10][11]

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cell population using flow cytometry.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by collecting the cell suspension.

-

Fixation: a. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. b. Resuspend the cell pellet in 500 µl of ice-cold PBS. c. While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[12][13][14][15][16]

-

Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cells in 500 µl of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.[12][13][14][15][16]

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Induce apoptosis by treating cells with this compound at desired concentrations and for an appropriate duration (e.g., 48 hours). Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a new tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1][17][18][19][20] e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][17][18][19][20]

-

Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within 1 hour. c. Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Experimental and Logical Workflow Visualization

A systematic approach is crucial for the comprehensive evaluation of a kinase inhibitor like this compound. The following diagram outlines a typical experimental workflow.

Conclusion

This compound is a potent and versatile small molecule inhibitor with significant activity against key cyclin-dependent kinases and GSK-3β. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its modulation of the Wnt/β-catenin signaling pathway, makes it an invaluable tool for a wide range of research applications. This technical guide provides a consolidated resource of its inhibitory profile, detailed experimental protocols for its characterization, and visual representations of its mechanism of action. As research into the complex signaling networks governing cellular processes continues, this compound will undoubtedly remain a crucial compound for elucidating the roles of CDKs and GSK-3β in health and disease, and for the development of novel therapeutic strategies.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitor | this compound | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 8. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. promega.jp [promega.jp]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. kumc.edu [kumc.edu]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Alsterpaullone as a GSK-3β Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alsterpaullone, a member of the paullone (B27933) family of benzazepinones, has emerged as a potent and widely utilized small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, effects on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating GSK-3β-mediated cellular processes and for professionals engaged in the development of novel therapeutics targeting this critical kinase.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and embryonic development.[1] Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, type II diabetes, and cancer.[2] Consequently, GSK-3β has become an attractive therapeutic target. This compound is a potent, ATP-competitive inhibitor of GSK-3β, making it an invaluable tool for elucidating the physiological and pathological roles of this enzyme.[1][3]

Mechanism of Action

This compound exerts its inhibitory effect on GSK-3β by competing with ATP for binding to the kinase's active site.[1][3][4] This ATP-competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues of GSK-3β substrates. The binding of this compound to the ATP-binding pocket of GSK-3β has been confirmed by co-crystallization studies (PDB ID: 1Q3W), which provide a detailed structural basis for its inhibitory activity.[2][5]

Quantitative Inhibitory Data

This compound exhibits high potency against GSK-3β, with reported IC50 values in the low nanomolar range. It is important to note that this compound also demonstrates inhibitory activity against other kinases, particularly Cyclin-Dependent Kinases (CDKs).[1][6][7] A summary of its inhibitory potency against various kinases is presented below.

| Target Kinase | IC50 (nM) | References |

| GSK-3α | 4 | [7][8] |

| GSK-3β | 4 - 110 | [1][3][6][7][8][9] |

| CDK1/cyclin B | 35 | [6][7][8][10][11] |

| CDK2/cyclin A | 15 - 80 | [6][7][8] |

| CDK2/cyclin E | 200 | [7][8] |

| CDK5/p35 | 40 | [7][8][9] |

| Lck | 470 | [6][9] |

Effects on Signaling Pathways

Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt signal, GSK-3β, as part of a "destruction complex," phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm.[1][12] This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[1][4][12][13] This activation of the Wnt pathway has been observed in various experimental models, including during regeneration and embryogenesis in Nematostella vectensis.[12][13][14]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt can phosphorylate GSK-3β at Serine 9, leading to its inactivation. While this compound directly inhibits GSK-3β, its interplay with the PI3K/Akt pathway is of interest in various cellular contexts. For instance, in some cancer models, inhibition of the PI3K/Akt pathway can lead to compensatory signaling, and understanding the combined effects of targeting both pathways is an active area of research.[15][16] Studies have shown that this compound can induce apoptosis through the perturbation of the mitochondrial membrane potential, a process that can be influenced by the PI3K/Akt survival signals.[6][17][18]

Experimental Protocols

In Vitro GSK-3β Kinase Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β.[1][9][19]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a pre-phosphorylated peptide like phosphoglycogen synthase peptide-2 or ULight-GS)[1][20]

-

This compound

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LANCE® Ultra TR-FRET)[1][20][21]

-

Multi-well assay plates (e.g., 96- or 384-well)

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and a vehicle control (DMSO) in the assay buffer.[1]

-

Enzyme and Inhibitor Incubation: Add the GSK-3β enzyme to the wells of the assay plate, followed by the diluted this compound. Allow for a brief pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.[1]

-

Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the GSK-3β substrate and a defined concentration of ATP (often near the Km for ATP).[1]

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[1]

-

Reaction Termination: Stop the reaction, if necessary for the detection method (e.g., by adding EDTA).[1]

-

Signal Detection: Measure the extent of substrate phosphorylation using a suitable detection reagent and a plate reader. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to kinase activity.[1][21]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

TCF/LEF Reporter Assay (Cell-Based)

This assay measures the activation of the Wnt/β-catenin signaling pathway in cells treated with this compound.[21]

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid

-

Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dual-Glo Luciferase Assay System

-

96-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value for Wnt signaling activation.[21]

Structural Binding to GSK-3β

The co-crystal structure of this compound in complex with GSK-3β (PDB ID: 1Q3W) reveals the key interactions responsible for its potent and selective inhibition.[2][5] this compound binds within the ATP-binding pocket of GSK-3β. The lactam group of the paullone scaffold forms crucial hydrogen bonds with the backbone amide and carbonyl groups of Valine 135 in the hinge region of the kinase.[5] This interaction is a characteristic feature of many ATP-competitive kinase inhibitors. Additionally, a conserved water molecule can mediate a hydrogen bond between the lactam carbonyl of this compound and the backbone of Aspartate 133.[2][5] The nitro group at the 9-position of the indole (B1671886) ring is also thought to contribute to its high inhibitory potency.[10][11]

Conclusion

This compound is a potent, ATP-competitive inhibitor of GSK-3β that has proven to be an invaluable chemical probe for studying the diverse biological functions of this kinase. Its well-characterized mechanism of action, high potency, and the availability of detailed structural information make it a cornerstone for research in areas ranging from developmental biology to neurodegenerative diseases and oncology. This technical guide provides a consolidated resource of quantitative data and experimental protocols to facilitate the effective use of this compound in both basic and translational research. However, researchers should remain mindful of its off-target effects, particularly on CDKs, and incorporate appropriate controls in their experimental designs.

References

- 1. benchchem.com [benchchem.com]

- 2. rcsb.org [rcsb.org]

- 3. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Induction of Canonical WNT Signaling by [research.amanote.com]

- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]

- 17. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Alsterpaullone: An In-Depth Technical Guide to its ATP-Competitive Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alsterpaullone, a member of the paullone (B27933) family of benzazepinones, is a potent, cell-permeable, and reversible ATP-competitive inhibitor of several key protein kinases.[1] It has garnered significant interest within the research and drug development communities for its marked anti-proliferative and pro-apoptotic effects across various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, target kinases, and its influence on critical signaling pathways. Detailed experimental protocols for in vitro kinase assays are provided, alongside a quantitative summary of its inhibitory activities to facilitate its application in preclinical research.

Mechanism of Action

This compound exerts its inhibitory effects by competing with adenosine (B11128) triphosphate (ATP) for the ATP-binding pocket of its target kinases.[4][5] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the signal transduction cascade.[6] The binding of this compound to the kinase's active site is reversible.[1]

Target Kinases and Inhibitory Potency

This compound is recognized as a dual inhibitor, primarily targeting Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[4][7] Its high potency against these kinases makes it a valuable tool for studying the cellular processes they regulate, including cell cycle progression, apoptosis, and metabolism.[5][6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against a panel of protein kinases has been extensively quantified, with the half-maximal inhibitory concentration (IC50) being the standard metric of its potency.

| Kinase Target | IC50 Value (nM) | References |

| GSK-3α | 4 | [8] |

| GSK-3β | 4 - 110 | [1][2][4][5] |

| CDK1/cyclin B | 35 | [1][9][10][11] |

| CDK2/cyclin A | 15 - 80 | [8][9] |

| CDK2/cyclin E | 200 | [8] |

| CDK5/p25 | 20 - 200 | [4][12] |

| CDK5/p35 | 40 | [2][8][9] |

| Lck | 470 | [5] |

Modulation of Key Signaling Pathways

This compound's potent inhibition of GSK-3β and CDKs allows it to significantly modulate critical cellular signaling pathways, most notably the canonical Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin.[5][13] This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the subsequent activation of Wnt target genes, which are involved in cell proliferation and differentiation.[5][14][15] This mechanism of action makes this compound a functional activator of the canonical Wnt signaling pathway.[14][15][16]

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.

Experimental Protocols

The following protocols provide a general framework for conducting in vitro kinase assays to determine the inhibitory activity of this compound. These methodologies can be adapted for various detection formats, including radiometric, fluorescence-based, and luminescence-based assays.[17][18][19]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

-

Active recombinant kinase (e.g., GSK-3β, CDK1/cyclin B)

-

Specific peptide substrate for the kinase

-

This compound (dissolved in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for other formats)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)[2][18]

-

96- or 384-well assay plates

-

Detection reagents (e.g., phosphocellulose paper for radiometric assay, ADP-Glo™ kit for luminescence assay)[12][18]

-

Appropriate plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.

-

Assay Plate Setup: Add the diluted this compound solutions to the wells of the assay plate. Include positive controls (no inhibitor, with DMSO vehicle) and negative controls (no enzyme).

-

Kinase Reaction Initiation: Prepare a master mix containing the kinase, its substrate, and MgCl₂ in the kinase assay buffer. Add this master mix to the wells to start the reaction.

-

ATP Addition: To initiate phosphorylation, add ATP to the wells. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.[2]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting the mixture onto phosphocellulose paper.[12] For luminescence assays, an ADP-Glo™ Reagent can be added to simultaneously stop the kinase reaction and deplete the remaining ATP.[18]

-

Signal Detection:

-

Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[12]

-

Luminescence Assay: Add a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate reader.[18]

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[20]

Caption: A streamlined workflow for determining the IC50 of this compound against a target kinase.

Applications in Research and Drug Development

This compound's potent and relatively specific inhibition of CDKs and GSK-3β makes it an invaluable tool for:

-

Cell Cycle Studies: Investigating the roles of specific CDKs in cell cycle progression and checkpoints.[21][22]

-

Neurodegenerative Disease Research: Studying the pathological hyperphosphorylation of tau protein by GSK-3β in Alzheimer's disease models.[4][23]

-

Oncology Research: Exploring the therapeutic potential of inhibiting CDKs and Wnt signaling in various cancers, such as medulloblastoma and Epstein-Barr virus-associated lymphoproliferative disorders.[3][24]

-

Developmental Biology: Modulating developmental processes, such as axis patterning, through the activation of Wnt signaling.[14][15][25]

Conclusion

This compound is a powerful and well-characterized ATP-competitive inhibitor of CDKs and GSK-3β. Its ability to modulate fundamental cellular processes, coupled with its commercial availability, establishes it as a cornerstone chemical probe for researchers in numerous biomedical fields. The quantitative data and detailed protocols presented in this guide are intended to support the effective utilization of this compound in advancing our understanding of kinase signaling and in the development of novel therapeutic strategies.

References

- 1. This compound [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Antitumor activity of cyclin-dependent kinase inhibitor this compound in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]

- 10. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 14. Induction of canonical Wnt signaling by this compound is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of Canonical Wnt Signaling by this compound Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. (PDF) Induction of Canonical WNT Signaling by [research.amanote.com]

Alsterpaullone: A Potent Kinase Inhibitor in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alsterpaullone, a member of the paullone (B27933) family of benzazepinones, has emerged as a significant small molecule inhibitor in the landscape of cancer research.[1][2] Initially identified for its potent inhibition of cyclin-dependent kinases (CDKs), its activity extends to other crucial cellular kinases, most notably Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[3][4] This dual specificity positions this compound as a valuable tool for interrogating complex signaling networks that are frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cells, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the competitive inhibition of ATP binding to the active site of its target kinases.[4][5][6] This mode of action blocks the phosphorylation of downstream substrates, thereby interfering with key cellular processes.

Cyclin-Dependent Kinase (CDK) Inhibition

This compound is a potent inhibitor of several CDKs, which are master regulators of the cell cycle.[2][5] By inhibiting CDKs, particularly CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25, this compound disrupts the orderly progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase.[5][7][8] This arrest prevents cancer cells from dividing and proliferating.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

In addition to its effects on CDKs, this compound is a highly potent inhibitor of GSK-3β.[3][4][6] GSK-3β is a constitutively active kinase involved in a multitude of cellular processes, including metabolism, apoptosis, and cell fate. In many cancers, the pathways regulated by GSK-3β are altered. By inhibiting GSK-3β, this compound can modulate these pathways, contributing to its anti-tumor activity.

Effects on Cancer Cells

The inhibition of CDKs and GSK-3β by this compound culminates in several observable anti-cancer effects in vitro and in vivo.

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest at the G2/M phase.[5][7] This has been demonstrated in various cancer cell lines, including HeLa cervical cancer cells.[5][9] This arrest is a direct consequence of CDK inhibition, which prevents the cells from entering mitosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][10][11] The apoptotic cascade is initiated through the perturbation of the mitochondrial membrane potential, leading to the activation of caspase-9.[1][5][11] Activated caspase-9 then triggers a downstream cascade involving the cleavage and activation of caspase-3 and caspase-8, ultimately leading to the execution of apoptosis.[1][11] This process is also associated with the upregulation of pro-apoptotic proteins like B-cell lymphoma 2 (Bcl-2)-associated X protein (Bax) and the downregulation of anti-apoptotic proteins like Bcl-2.

Inhibition of Proliferation and Tumor Growth

The combined effects of cell cycle arrest and apoptosis lead to a significant reduction in cancer cell proliferation.[5][10] In preclinical models, this compound has been shown to inhibit the growth of tumor xenografts, demonstrating its potential as a therapeutic agent.[7] For instance, it has shown efficacy in mouse xenograft models of Group 3 medulloblastoma and Epstein-Barr virus-associated lymphoproliferative disorders.[8][10]

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines, providing valuable data for experimental design and interpretation.

| Target Kinase | IC50 Value |

| CDK1/cyclin B | 3.5 nM - 35 nM[3][12] |

| CDK2/cyclin A | 20 nM - 80 nM[3] |

| CDK5/p25 | 40 nM[3] |

| GSK-3β | 4 nM - 40 nM[3][12][13] |

| Lck | 0.47 µM |

Table 1: Inhibitory Concentration (IC50) of this compound against various kinases.

| Cell Line | Cancer Type | IC50 / GI50 Value |

| HeLa | Cervical Cancer | 13.80 ± 3.30 μM[5] |

| Jurkat | T-cell leukemia | Not specified, but potent apoptosis induction observed[1] |

| HepG2 | Hepatoblastoma | Apoptosis induced at 1 µM[11] |

| Group 3 Medulloblastoma (D425, D458) | Medulloblastoma | High efficacy observed[10] |

| EBV-positive B cells | Lymphoproliferative Disorder | Efficiently induced G1 arrest and apoptosis[8] |

Table 2: Anti-proliferative and cytotoxic activity of this compound in various cancer cell lines.

Signaling Pathways

The multifaceted activity of this compound impacts several critical signaling pathways in cancer cells.

Caption: this compound-mediated inhibition of CDKs leading to cell cycle arrest.

Caption: Apoptotic pathway induced by this compound.

Caption: this compound's impact on the GSK-3β/β-catenin signaling pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on HeLa cells.[5]

Objective: To determine the cytotoxic effect and the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

HeLa cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed HeLa cells at a density of 5 x 10³ cells/well in 96-well plates and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-30 µM) for a specified time (e.g., 72 hours).[5] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

After the incubation period, remove the medium and add 50 µL of MTT solution to each well.

-

Incubate the plate in the dark at 37°C for 4 hours.

-

Remove the MTT solution and add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis

This protocol is based on general methods used to assess cell cycle distribution.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells of interest

-

6-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution

-

Propidium (B1200493) iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add propidium iodide staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis Markers

This protocol outlines a general procedure for detecting changes in apoptosis-related proteins.

Objective: To assess the activation of caspases and changes in apoptotic proteins following this compound treatment.

Materials:

-

Cancer cells of interest

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the previous protocols.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to ensure equal protein loading.

Caption: General experimental workflow for evaluating this compound's effects.

Conclusion

This compound is a potent, multi-targeting kinase inhibitor with significant promise in cancer research. Its ability to induce cell cycle arrest and apoptosis through the inhibition of CDKs and GSK-3β makes it a valuable tool for studying cancer cell biology and a potential lead compound for drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the fight against cancer. Further research, including in vivo studies and potential clinical trials, will be crucial to fully elucidate its therapeutic utility.[14][15]

References

- 1. This compound, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]

- 4. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity of cyclin-dependent kinase inhibitor this compound in Epstein-Barr virus-associated lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of this compound as a novel small molecule inhibitor to target group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound [sigmaaldrich.com]

- 13. rcsb.org [rcsb.org]

- 14. youtube.com [youtube.com]

- 15. vjoncology.com [vjoncology.com]

Alsterpaullone for Neurodegenerative Disease Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a profound and growing challenge to global health. A common pathological hallmark in many of these disorders is the aberrant activity of certain protein kinases, leading to downstream cellular dysfunction and neuronal death. Alsterpaullone, a potent small molecule inhibitor, has emerged as a critical tool in the study of these diseases. By targeting key kinases involved in neurodegeneration, this compound offers a valuable chemical probe to dissect disease mechanisms and a potential scaffold for therapeutic development.

This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, its application in neurodegenerative disease models, and detailed experimental protocols. Quantitative data are presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in neuroscience research.

Mechanism of Action: Dual Inhibition of GSK-3β and CDK5

This compound, a member of the paullone (B27933) family of benzazepinones, exerts its primary effects through the potent and competitive inhibition of two key serine/threonine kinases: Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] Both kinases are implicated in the pathology of several neurodegenerative diseases.

-

Glycogen Synthase Kinase-3β (GSK-3β): This constitutively active kinase is a central regulator in a multitude of cellular processes, including cell fate, metabolism, and inflammation.[4] In the context of neurodegeneration, hyperactive GSK-3β is a primary driver of tau protein hyperphosphorylation, a key step in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[3][5] GSK-3β also plays a role in neuronal apoptosis and neuroinflammation.[6][7] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of GSK-3β and preventing the phosphorylation of its substrates.[1][2][4]

-

Cyclin-Dependent Kinase 5 (CDK5): While essential for normal neuronal development and function, the hyperactivity of CDK5, often triggered by its association with the p25 regulatory subunit, is linked to neurotoxicity.[2][8] Like GSK-3β, CDK5 is a major kinase responsible for the pathological phosphorylation of tau.[2][3] Its dysregulation is also implicated in the loss of dopaminergic neurons in Parkinson's disease and other neurodegenerative processes.[8][9] this compound's inhibition of CDK5/p25 further contributes to its neuroprotective potential.[2]

The dual specificity of this compound for both GSK-3β and CDK5 may offer a synergistic therapeutic advantage in tackling the complex and multifaceted nature of neurodegenerative pathologies.[2][10]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified across various studies, with the half-maximal inhibitory concentration (IC50) being a standard measure of its potency.

| Table 1: Inhibitory Potency of this compound Against Key Kinases | |

| Target Kinase | IC50 Value |

| GSK-3β | 4 - 110 nM[1][2][4][6][11] |

| CDK1/cyclin B | 35 nM[4][11][12] |

| CDK2/cyclin A | 20 nM[12] |

| CDK5/p25 | 20 - 200 nM[2][6][12] |

| Lck | 0.47 µM[1] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound prevents β-catenin degradation, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell survival and proliferation.[1][13] This mechanism is believed to contribute to the neuroprotective effects of this compound.[9][13][14]

Inhibition of Tau Hyperphosphorylation

A central pathological event in Alzheimer's disease and other "tauopathies" is the hyperphosphorylation of the microtubule-associated protein tau.[3] This leads to the destabilization of microtubules and the formation of neurofibrillary tangles.[3] Both GSK-3β and CDK5 are primary kinases that phosphorylate tau at multiple disease-relevant sites.[2][3] this compound's inhibition of these kinases directly reduces tau phosphorylation.[2][3]

Experimental Workflow: In Vitro Kinase Assay

Determining the IC50 value of this compound against a target kinase is a fundamental experiment. The following workflow outlines a typical in vitro kinase assay.

Experimental Protocols

In Vitro GSK-3β Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β.[1]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a pre-phosphorylated peptide like phosphoglycogen synthase peptide-2 (GS-2))

-

Adenosine Triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP)

-

This compound

-

Assay buffer (e.g., containing MgCl2, DTT)

-

Kinase detection reagent (e.g., for luminescence-based assays like Kinase-Glo®)

-

Multi-well assay plates (e.g., 96- or 384-well)

-

Plate reader for luminescence, fluorescence, or radioactivity detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. A vehicle control (DMSO) should also be prepared.[1]

-

Reaction Setup: In a multi-well plate, add the recombinant GSK-3β enzyme and the specific substrate to the assay buffer.

-

Inhibitor Addition: Add the prepared this compound dilutions or vehicle control to the appropriate wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity. For luminescence-based assays, add the kinase detection reagent which measures the amount of ATP consumed. For radioactivity-based assays, the incorporation of ³²P into the substrate is measured.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell-Based Assay for Neuroprotection in a Parkinson's Disease Model

Objective: To investigate the protective effects of this compound against MPP+-induced cell apoptosis in a neuronal cell line.[9][13][14]

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

MPP+ (1-methyl-4-phenylpyridinium) to induce neurotoxicity

-

This compound

-

MTT assay kit for cell viability assessment

-

TUNEL assay kit for apoptosis detection

-

Reagents for Western blotting (antibodies against β-catenin, c-Myc, cleaved caspase-3, etc.)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells under standard conditions (37°C, 5% CO2).

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 0-2.0 µM) for 24 hours.[9]

-

After pre-treatment, add MPP+ (e.g., 500 µM) to induce cytotoxicity and incubate for another 24 hours.[9]

-

Include control groups: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a plate reader. Cell viability is proportional to the absorbance.[9]

-

-

Apoptosis Detection (TUNEL Assay):

-

Fix and permeabilize the cells according to the kit manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture.

-

Counterstain the nuclei with a fluorescent dye (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.[6]

-

-

Western Blot Analysis:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., to assess the activation of Wnt signaling or apoptotic pathways).

-

Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.

-

Applications in Neurodegenerative Disease Research

-

Alzheimer's Disease (AD): this compound is extensively used to study the role of GSK-3β and CDK5 in tau hyperphosphorylation and the formation of NFTs.[2][3] It serves as a tool to investigate whether inhibiting these kinases can reduce tau pathology and confer neuroprotection in various AD models, from cell cultures to transgenic animals.[5][15]

-

Parkinson's Disease (PD): Research has shown that this compound can protect dopaminergic neurons from toxins like MPP+ that mimic the pathology of PD.[9][13][14] Its mechanism in PD models is often linked to the activation of the Wnt/β-catenin pathway and the preservation of mitochondrial function.[13][14]

-

Amyotrophic Lateral Sclerosis (ALS): While research is less extensive than in AD and PD, the family of paullone inhibitors, including this compound, is being investigated for its potential to protect motor neurons from degeneration in ALS models.[16] The inhibition of GSK-3β is a key therapeutic strategy being explored in ALS.[5][16]

Conclusion

This compound is a powerful and versatile research tool for the study of neurodegenerative diseases. Its potent, dual inhibition of GSK-3β and CDK5 allows for the targeted investigation of key pathological pathways, particularly those related to tau hyperphosphorylation and neuronal apoptosis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the complex mechanisms of neurodegeneration and to explore the therapeutic potential of kinase inhibition. As our understanding of these diseases deepens, compounds like this compound will continue to be instrumental in the quest for effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [sigmaaldrich.com]

- 12. This compound, Cyclin-dependent Kinase (CDK) and GSK-3beta Inhibitor - CD BioSciences [celluars.com]

- 13. Frontiers | GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 14. GSK-3β Inhibitor this compound Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Experimental models in Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Small Molecule Screen in Stem Cell-derived Motor Neurons Identifies a Kinase Inhibitor as a Candidate Therapeutic for ALS - PMC [pmc.ncbi.nlm.nih.gov]

Alsterpaullone's Impact on Apoptosis and Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alsterpaullone, a potent small molecule inhibitor, has garnered significant interest in the field of oncology and cell biology for its profound effects on cell cycle regulation and apoptosis. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its role as a competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). Through the structured presentation of quantitative data, detailed experimental protocols, and visual signaling pathways, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a member of the paullone (B27933) family of benzazepinones, recognized for its anti-proliferative and pro-apoptotic properties in various cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of key cellular kinases, leading to cell cycle arrest and the induction of programmed cell death. This guide delineates the molecular pathways influenced by this compound and provides the necessary technical information for its application in a research setting.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its anti-proliferative effects are measured by the 50% growth inhibition (GI50) concentration.

Table 1: this compound Kinase Inhibition IC50 Values

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 35 |

| CDK2/cyclin A | 15 - 20 |

| CDK2/cyclin E | 200 |

| CDK5/p35 | 40 |

| GSK-3α | 4 |

| GSK-3β | 4 |

Table 2: this compound Anti-Proliferative GI50 Values in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HeLa | Cervical Cancer | Dose-dependent inhibition observed (0-30 µM)[2] |

| Jurkat | T-cell Leukemia | Apoptosis induced at concentrations around 1 µM[1] |

| D425 Medulloblastoma | Brain Tumor | ~1[3][4] |

| D458 Medulloblastoma | Brain Tumor | ~1[3][4] |

Signaling Pathways

This compound's effects on the cell cycle and apoptosis are primarily mediated through the inhibition of CDK and GSK-3β signaling pathways.

Cell Cycle Regulation via CDK Inhibition